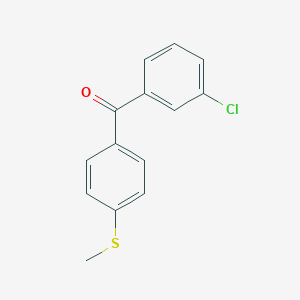

3-Chloro-4'-(methylthio)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H11ClOS and a molecular weight of 262.75 g/mol . It is a specialty product often used in proteomics research . This compound features a benzophenone core substituted with a chlorine atom at the 3-position and a methylthio group at the 4’-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(methylthio)benzophenone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with 4-(methylthio)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3-Chloro-4’-(methylthio)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strong nucleophiles and polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Mild oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products:

Nucleophilic Aromatic Substitution: Substituted benzophenones with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Applications De Recherche Scientifique

3-Chloro-4’-(methylthio)benzophenone is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in proteomics research to study protein interactions and functions.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Chloro-4’-(methylthio)benzophenone depends on the specific chemical reactions it undergoes. For instance, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms.

Comparaison Avec Des Composés Similaires

4-Chloro-3-nitrobenzophenone: Similar structure but with a nitro group instead of a methylthio group.

4-Methylthioacetophenone: Similar structure but with an acetophenone core instead of benzophenone.

3-Chloro-4-methylbenzophenone: Similar structure but with a methyl group instead of a methylthio group.

Activité Biologique

3-Chloro-4'-(methylthio)benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the benzophenone family, which is characterized by two aromatic rings connected by a carbonyl group. The presence of chlorine and methylthio groups influences its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzophenone derivatives, including this compound. For instance, a study demonstrated that certain benzophenone derivatives exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 (Lung) | 0.82 |

| HL-60 (Leukemia) | 0.48 | |

| SW480 (Colon) | 0.99 |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of benzophenones have also been explored. For example, compounds derived from benzophenone structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in human peripheral blood mononuclear cells (PBMC). The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anti-inflammatory activity:

| Compound | Cytokine Inhibition | IC50 (nM) |

|---|---|---|

| This compound | TNF-α | 159 |

| IL-1β | 226 |

This suggests that the introduction of methylthio and chloro groups can modulate the biological activity of benzophenones .

Antimicrobial Activity

Benzophenones have also been evaluated for their antimicrobial properties. A study reported that certain derivatives inhibited lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, demonstrating their potential as antimicrobial agents:

| Compound | Inhibition (IC50 µM) |

|---|---|

| Dimeric Benzophenones | 8.8 - 18.1 |

| Positive Control (Dexamethasone) | Reference |

These results indicate that modifications to the benzophenone scaffold can enhance antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are diverse:

- Cytotoxicity : Induces apoptosis in cancer cells by regulating pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Bcl-2.

- Anti-inflammatory : Inhibits key signaling pathways involved in inflammation, particularly those mediated by MAPK pathways.

- Antimicrobial : Alters membrane permeability and disrupts microbial growth through various biochemical interactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro:

- Study on Lung Cancer Cells : The compound was tested against A-549 cells, showing significant cytotoxicity with an IC50 value of 0.82 µM.

- Anti-inflammatory Effects : In PBMCs, it demonstrated potent inhibition of TNF-α production, suggesting its potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

(3-chlorophenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNJUYUSDLKVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374016 |

Source

|

| Record name | 3-Chloro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197438-99-6 |

Source

|

| Record name | 3-Chloro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.